Product packaging for 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone(Cat. No.:)

6-Acetyl-7-hydroxy-2,3-dimethyl-chromone

Cat. No.: B13424023
M. Wt: 232.23 g/mol
InChI Key: LLFACEFXSUBTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Acetyl-7-hydroxy-2,3-dimethyl-chromone ( 225518-70-7) is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It belongs to the chromone family, a class of heterobicyclic compounds featuring a benzo-γ-pyrone core structure that serves as a fundamental building block in medicinal chemistry . This scaffold is of considerable interest to researchers due to the wide spectrum of pharmacological activities exhibited by its derivatives . Chromone and chromanone (its dihydro derivative) analogs are extensively investigated for their diverse biological activities. Research indicates that this class of compounds shows significant potential in various therapeutic areas, particularly as anticancer agents . Studies on structurally similar chromanone and chromene derivatives have demonstrated moderate leishmanicidal activity, suggesting potential applications in antiparasitic research . The chromone core is also a versatile precursor in organic synthesis, enabling access to more complex heterocyclic systems like benzophenones and benzo[c]chromones through reactions such as successive Michael additions . For research and development purposes, this compound should be stored sealed in a dry environment, ideally at 2-8°C . Safety data indicates that it may cause skin and eye irritation, so appropriate personal protective equipment should be used during handling . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O4 B13424023 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

6-acetyl-7-hydroxy-2,3-dimethylchromen-4-one

InChI

InChI=1S/C13H12O4/c1-6-8(3)17-12-5-11(15)9(7(2)14)4-10(12)13(6)16/h4-5,15H,1-3H3

InChI Key

LLFACEFXSUBTHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=C(C=C2C1=O)C(=O)C)O)C

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization Techniques in Chromone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the chromone (B188151) ring, the methyl protons at positions 2 and 3, the acetyl methyl protons, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions on the benzopyranone core.

¹³C NMR Spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a specific signal, providing a count of the non-equivalent carbons. spectrabase.com The chemical shifts in the ¹³C NMR spectrum are highly indicative of the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). For instance, the carbonyl carbons of the chromone C4-ketone and the C6-acetyl group would appear significantly downfield (at higher ppm values) compared to the aromatic and methyl carbons. The specific chemical shifts provide definitive evidence for the presence and location of the acetyl and dimethyl substitutions on the chromone scaffold. spectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Description
C=O (Ketone, C4)~175-185Carbonyl carbon of the pyranone ring
C=O (Acetyl)~195-205Carbonyl carbon of the acetyl group
Aromatic C-O~150-160Aromatic carbon attached to the ring oxygen
Aromatic C-OH~155-165Aromatic carbon attached to the hydroxyl group
Aromatic C-H~110-130Aromatic carbons bearing hydrogen atoms
Aromatic Quaternary C~120-140Aromatic carbons without hydrogen atoms
C2 & C3~120-140Olefinic carbons in the pyranone ring
Methyl (C2, C3)~10-20Methyl group carbons on the pyranone ring
Methyl (Acetyl)~25-35Methyl carbon of the acetyl group

Note: The data in this table are predicted values based on typical chemical shifts for similar chromone structures. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound (232.23 g/mol ). The fragmentation pattern provides further structural evidence. spectrabase.com Common fragmentation pathways for chromones involve the retro-Diels-Alder reaction of the pyranone ring and cleavage of substituent groups. For this specific compound, characteristic fragments would likely correspond to the loss of a methyl group (M-15) from the acetyl moiety or the chromone ring, and the loss of an acetyl group (M-43). miamioh.eduresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The exact mass measurement from HRMS would distinguish this compound from other isomers or compounds with the same nominal mass, providing an unambiguous confirmation of its chemical formula, C₁₃H₁₂O₄.

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Description
232[C₁₃H₁₂O₄]⁺Molecular Ion (M⁺)
217[M - CH₃]⁺Loss of a methyl radical
189[M - COCH₃]⁺Loss of an acetyl radical

Note: This table represents plausible fragmentation patterns based on the structure of the compound.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. spectrabase.com

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

C=O Stretches: Two distinct and strong absorption bands are expected in the carbonyl region. The ketone group on the chromone ring (C4) typically absorbs around 1630-1660 cm⁻¹, while the aryl-ketone of the acetyl group at C6 would appear at a slightly higher frequency, around 1670-1690 cm⁻¹. researchgate.net

C=C Stretches: Aromatic and olefinic C=C bond stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Absorptions corresponding to the C-O stretching of the ether in the pyranone ring and the phenolic hydroxyl group would be found in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
3000-3100C-H stretchAromatic
2850-3000C-H stretchMethyl (-CH₃)
1670-1690C=O stretchAcetyl Ketone
1630-1660C=O stretchChromone Ketone
1450-1600C=C stretchAromatic/Olefinic
1000-1300C-O stretchEther, Phenol

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromone scaffold is a conjugated system, which gives rise to characteristic absorption bands in the UV-Vis region. The spectrum is typically characterized by two main absorption bands, often referred to as Band I and Band II.

For this compound, Band I, appearing at a longer wavelength (typically >300 nm), is associated with the π → π* transition involving the entire conjugated system of the benzopyranone core. Band II, at a shorter wavelength (typically <300 nm), corresponds to a π → π* transition primarily associated with the benzene ring portion of the molecule. The positions and intensities of these bands can be influenced by the substituents on the chromone ring and the solvent used for the analysis. researchgate.net The presence of the hydroxyl and acetyl groups, which act as auxochromic and chromophoric groups, respectively, would be expected to shift the absorption maxima (λ_max) compared to the unsubstituted chromone parent molecule.

Other Spectroscopic Methods (e.g., FT-Raman Spectroscopy, Fluorimetry, Luminescence Spectrophotometry)

FT-Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. wikipedia.org It relies on the inelastic scattering of monochromatic light. libretexts.org While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. s-a-s.org For this compound, an FT-Raman spectrum would provide additional information about the C=C bonds of the aromatic and pyranone rings and the C-C backbone. nih.gov A key advantage of FT-Raman is the use of a near-infrared laser, which often reduces the sample fluorescence that can be problematic in conventional Raman spectroscopy of aromatic compounds. mdpi.com

Fluorimetry and Luminescence Spectrophotometry: Many chromone derivatives are known to be fluorescent. researchgate.net Fluorimetry measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. The presence of an extended π-conjugated system and electron-donating groups like the hydroxyl group in this compound suggests it may exhibit fluorescent properties. scielo.britu.edu.tr Luminescence spectrophotometry could be used to determine its excitation and emission maxima, as well as its fluorescence quantum yield. These properties are highly sensitive to the molecular structure and the local environment, such as solvent polarity.

Molecular Mechanisms of Action and Target Identification for Chromone Derivatives

Interaction with Cellular Signaling Pathways

The biological effects of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone are, in part, governed by its ability to modulate critical cellular signaling cascades involved in inflammation and immune responses.

Inhibition of Mast Cell Degranulation

While direct studies on this compound's effect on mast cell degranulation are not extensively detailed in available literature, the broader class of chromone (B188151) derivatives is well-known for this activity. The prototypical chromone, cromolyn (B99618) sodium, is a mast cell stabilizer. It is hypothesized that related chromones, by extension, may interfere with the signaling cascade that follows the aggregation of IgE receptors on the mast cell surface. This interference prevents the release of histamine (B1213489), leukotrienes, and other inflammatory mediators, which are key drivers of allergic and inflammatory reactions. The specific efficacy and mechanism for the 6-acetyl-7-hydroxy-2,3-dimethyl derivative would require further targeted investigation to confirm a similar mode of action.

Modulation of Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes by dephosphorylating key signaling proteins. The modulation of PP2A activity can have profound effects on cell growth, signaling, and apoptosis. There is currently a lack of specific research data directly implicating this compound in the modulation of PP2A. However, other complex natural molecules containing different heterocyclic systems have been shown to interact with and modulate PP2A activity. Given the diverse biological activities of chromones, investigating a potential interaction between this specific chromone derivative and PP2A could be a valuable area for future research to uncover novel mechanisms of action.

Impact on Polymorphonuclear Leukocytes and Macrophage Activation

The activation of polymorphonuclear (PMN) leukocytes and macrophages is a hallmark of the inflammatory response. These cells, when activated, release a variety of pro-inflammatory cytokines, enzymes, and reactive oxygen species. Chromone derivatives have been noted for their anti-inflammatory properties, which may stem from their ability to suppress the activation of these key immune cells. This can occur through the downregulation of signaling pathways such as the NF-κB pathway, which is central to the expression of inflammatory genes. While the general anti-inflammatory potential of chromones is recognized, specific studies detailing the impact of this compound on PMN and macrophage function are needed to fully characterize its profile.

Enzyme Inhibition Profiles

A primary mechanism through which many anti-inflammatory compounds exert their effects is via the direct inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Isoforms (e.g., COX-2)

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. nih.gov There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.gov Chromone-related structures, such as chalcones and flavones, have been investigated as potential COX-2 inhibitors. nih.govupd.edu.ph For instance, some antioxidants have been shown to decrease COX-2 expression at the transcriptional level. nih.gov While the chromone scaffold is a promising starting point, specific inhibitory data for this compound against COX isoforms is not yet prominently reported in the scientific literature. Further enzymatic assays are required to determine its specific IC50 values and selectivity for COX-1 versus COX-2.

Lipoxygenases (e.g., 5-LOX)

Lipoxygenases (LOX) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, another class of potent inflammatory mediators. nih.gov The 5-lipoxygenase (5-LOX) pathway is a particularly important target for anti-inflammatory drug development. nih.govnih.gov Research into related compound classes, such as chalcones, has identified potent inhibitors of LOX enzymes. nih.gov This suggests that the chromone structure within this compound could potentially interact with the active site of 5-LOX. However, detailed kinetic studies and inhibition assays are necessary to confirm and quantify the activity of this specific chromone derivative against 5-LOX and other lipoxygenase isoforms.

Table of Research Findings

MechanismTargetFindings for this compoundFindings for Related Chromone/Flavonoid Derivatives
Cellular Signaling Mast Cell DegranulationSpecific data not available.Chromones like cromolyn sodium are known mast cell stabilizers.
Protein Phosphatase 2A (PP2A)Specific data not available.Other heterocyclic natural products are known to modulate PP2A.
Leukocyte/Macrophage ActivationSpecific data not available.General anti-inflammatory effects of chromones suggest modulation of these cells.
Enzyme Inhibition Cyclooxygenase (COX-2)Specific inhibitory data not available.Related chalcone (B49325) and flavone (B191248) derivatives show selective COX-2 inhibition. upd.edu.ph
Lipoxygenase (5-LOX)Specific inhibitory data not available.Chalcones and other flavonoids have been identified as potent LOX inhibitors. nih.gov

Monoamine Oxidases (MAO-A, MAO-B)

There is no specific experimental data available on the inhibitory effects of this compound on Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). However, the chromone scaffold is a recognized pharmacophore for MAO inhibition. Studies have shown that various chromone derivatives can act as potent and selective inhibitors of MAO-B, which is a key enzyme in the metabolism of dopamine (B1211576) and is implicated in neurodegenerative disorders like Parkinson's disease. springernature.com

Structure-activity relationship (SAR) studies on chromone derivatives have indicated that substitutions at the C6 and C7 positions can lead to potent and reversible MAO-B inhibition. nih.gov For instance, the addition of a methyl or methoxy (B1213986) group at the C6 position of benzopyrone-3-phenylcarboxamide scaffolds has been shown to result in strong MAO-B inhibition. nih.govresearchgate.net Furthermore, some C6 and C7 substituted chromones have displayed IC50 values for MAO-A inhibition in the nanomolar range, although they were generally more specific for the MAO-B isoform. nih.gov

Computational docking studies have provided insights into the binding interactions of chromone derivatives with MAO-B. These studies suggest that the chromone moiety can situate itself near the FAD cofactor, with interactions such as π-π stacking with key tyrosine residues (e.g., Tyr435 and Tyr326) contributing to the inhibitory activity. nih.gov

Table 1: MAO-B Inhibitory Activities of Selected Chromone Derivatives

Compound IC50 (µM) for MAO-B Selectivity Index (SI) for MAO-B
HC4 (a chalcone-related compound) 0.040 50.40
HC3 (a chalcone-related compound) 0.049 Not Reported

This table presents data for chromone derivatives and related compounds, not for this compound.

Cholinesterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Specific inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not available in the current scientific literature. However, the chromone framework is a known scaffold for the development of cholinesterase inhibitors, which are important in the management of Alzheimer's disease.

Research on various khellactone (B107364) coumarin (B35378) derivatives, which share a similar benzopyranone core with chromones, has demonstrated significant inhibitory activity against both AChE and BChE. nih.gov For example, 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) was found to be a potent AChE inhibitor with an IC50 value of 9.28 µM. nih.gov Similarly, another derivative, PJ5, showed the most potent inhibition against BChE with an IC50 value of 7.22 µM. nih.gov Kinetic studies have revealed that these inhibitions are often reversible. nih.gov

Molecular modeling and in silico analyses have been employed to predict the successful docking of certain chromone-related structures within the active sites of cholinesterases, suggesting potential for both potent and selective inhibition. nih.gov

Table 2: Cholinesterase Inhibitory Activities of Selected Khellactone Coumarin Derivatives

Compound IC50 (µM) for AChE IC50 (µM) for BChE
PJ13 9.28 Not Reported
PJ15 10.0 Not Reported
PJ7 17.9 Not Reported
PJ5 Not Reported 7.22
PJ10 Not Reported 10.16

This table presents data for khellactone coumarin derivatives, not for this compound.

Beta-Secretase 1 (BACE1)

There is no published research detailing the inhibitory effects of this compound on Beta-Secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta plaques in Alzheimer's disease. While various classes of compounds have been investigated as BACE1 inhibitors, specific studies on this particular chromone derivative are lacking. General studies on chromone derivatives as BACE1 inhibitors are also not prominent in the provided search results.

Aldehyde Oxidase and Insulin-Related Enzymes

Direct experimental data on the inhibition of aldehyde oxidase and insulin-related enzymes, such as insulin-degrading enzyme (IDE), by this compound is not available. However, in silico studies on related compounds suggest that the chromone scaffold may have potential in this area.

A study investigating 6-substituted 3-formyl chromone derivatives using PASS (Prediction of Activity Spectra for Substances) analysis predicted that these compounds could be potent aldehyde oxidase inhibitors and insulin (B600854) inhibitors. researchgate.netnih.gov Molecular docking studies from the same research indicated a strong binding affinity of these derivatives with insulin-degrading enzyme (IDE). researchgate.netnih.gov For example, 6-isopropyl-3-formyl chromone showed a high binding affinity for IDE with a binding energy of -8.5 kcal/mol. researchgate.netnih.gov IDE is a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin and amyloid-beta. nih.govnih.gov

Table 3: Predicted Binding Affinity of a 6-Substituted 3-Formyl Chromone Derivative with Insulin-Degrading Enzyme (IDE)

Compound Target Enzyme Predicted Binding Energy (kcal/mol)

This table presents in silico data for a related chromone derivative, not for this compound.

Histone Deacetylase 8 (HDAC8)

Currently, there are no scientific publications that report on the inhibitory activity of this compound against Histone Deacetylase 8 (HDAC8). HDAC8 is a class I histone deacetylase, and its inhibitors are being explored for various therapeutic applications, including cancer. The investigation of chromone derivatives as HDAC8 inhibitors is not a widely documented area of research based on the available information.

Alpha-Glucosidase

No specific in vitro studies on the alpha-glucosidase inhibitory activity of this compound have been reported. Alpha-glucosidase inhibitors are used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia. nih.gov

However, research on other chromone derivatives has shown significant potential for alpha-glucosidase inhibition. For instance, a study on a new series of chromone compounds derived from 7-hydroxy-8-formyl chromone demonstrated significant α-glucosidase inhibitory activity when compared to the reference drug, acarbose. nih.gov Furthermore, other natural products containing a chromone-like core have exhibited potent alpha-glucosidase inhibition with IC50 values in the micromolar range. nih.gov

Table 4: Alpha-Glucosidase Inhibitory Activities of Selected Natural Products with Chromone-like Structures

Compound IC50 (µM)
Compound 1 (from Dryopteris cycadina) 143 ± 0.47
Compound 3 (from Dryopteris cycadina) 133 ± 6.90
Compound 5 (from Dryopteris cycadina) 146 ± 1.93

This table presents data for natural products with related structures, not for this compound.

Main Protease Enzyme of Coronaviruses (Mpro SARS-CoV2)

There is no direct experimental evidence for the inhibition of the main protease (Mpro) of SARS-CoV-2 by this compound. Mpro is a crucial enzyme for the replication of coronaviruses and a major target for the development of antiviral drugs. nih.gov

Nevertheless, computational studies have suggested that the chromone scaffold could be a starting point for the design of SARS-CoV-2 Mpro inhibitors. Molecular docking studies on 6-substituted 3-formyl chromone derivatives have indicated a strong binding affinity with Mpro. researchgate.netnih.gov These in silico findings suggest that the chromone nucleus may interact with the active site of the enzyme, although this needs to be validated by experimental studies. nih.gov Several other non-chromone small molecules have been identified as inhibitors of SARS-CoV-2 Mpro, with IC50 values ranging from the micromolar to the nanomolar scale. nih.govplos.org

Table 5: Inhibitory Activities of Selected Compounds against SARS-CoV-2 Mpro

Compound IC50 (µM)
Ebselen 0.67
Tannic Acid 2.1
Bronopol 4.4
1i (Ebselen derivative) 0.074

This table presents data for various inhibitors of SARS-CoV-2 Mpro, not for this compound.

Receptor and Protein Binding Interactions

The biological activity of chromone derivatives is intrinsically linked to their ability to interact with various protein targets. These interactions, governed by the principles of molecular recognition, can range from direct binding to enzyme active sites to allosteric modulation of receptor function. The specific nature of these interactions dictates the compound's ultimate pharmacological effect.

Binding Affinity with Specific Protein Targets (e.g., Insulin Degrading Enzyme (IDE), Hypoxia-Inducible Factor 1 Alpha (HIF-α), p53, CAD, BHK)

While direct experimental binding data for this compound with a wide array of protein targets is not extensively documented, computational studies on structurally related chromone derivatives provide significant insights into their potential binding affinities. In silico molecular docking studies have been performed on 6-substituted-3-formyl chromone derivatives to assess their interaction with several key proteins, including Insulin Degrading Enzyme (IDE), Hypoxia-Inducible Factor 1 Alpha (HIF-α), p53, CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), and BHK (Baby Hamster Kidney) cells. nih.govresearchgate.net

These computational analyses predict that 3-formyl chromone derivatives can exhibit strong binding affinities for these protein targets. nih.govresearchgate.net For instance, a derivative, 6-isopropyl-3-formyl chromone, demonstrated a higher calculated binding affinity for IDE than the reference standard, dapagliflozin. nih.gov Such studies are crucial in predicting the potential therapeutic applications of chromone compounds, including their role as inhibitors of enzymes like IDE, which is implicated in conditions such as type 2 diabetes and Alzheimer's disease. nih.gov The predicted interactions highlight the versatility of the chromone scaffold in binding to a diverse set of proteins. nih.gov

Table 1: Predicted Binding Affinities of Selected 3-Formyl Chromone Derivatives with Protein Targets Note: This data is from in silico studies on 3-formyl chromone derivatives and not this compound. It is presented to illustrate the potential binding capabilities of the chromone scaffold.

CompoundProtein TargetPredicted Binding Energy (kcal/mol)
6-isopropyl-3-formyl chromoneIDE-8.5
Dapagliflozin (Reference)IDE-7.9
VitexinIDE-8.3
MyricetinIDE-8.4

Allosteric Modulation and Active Site Interactions

Chromone derivatives can exert their effects through both direct interactions with the active site of an enzyme and through allosteric modulation. nih.gov An allosteric modulator binds to a site on the protein that is topographically distinct from the primary active (orthosteric) site, inducing a conformational change that alters the protein's activity. nih.gov

Insulin-degrading enzyme (IDE), a zinc-metalloprotease, is a known example of a protein that can be subject to allosteric activation. nih.gov While direct evidence for this compound as an allosteric modulator is yet to be established, the demonstrated binding potential of the chromone scaffold to proteins like IDE suggests that such a mechanism is plausible. nih.gov

More commonly, chromone derivatives are investigated for their ability to interact with the active sites of enzymes. For instance, in the context of corticosteroid biosynthesis, pyridyl- and imidazolylmethylchromones have been designed to interact with the heme iron in the active site of cytochrome P450 enzymes. nih.gov The interaction of chromone derivatives with active methylene (B1212753) and methyl compounds highlights the reactivity of the chromone core, which can serve as a precursor for synthesizing molecules that can engage in various active site interactions. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies explore how modifications to the molecular scaffold and its substituents affect interactions with biological targets.

Influence of Substituent Position and Nature on Biological Activity

The biological effects of chromone derivatives are highly dependent on the nature and position of substituents on the chromone scaffold. researchgate.net The presence of an acetyl group, as seen in this compound, can significantly influence the molecule's properties. For instance, in coumarin derivatives, which are structurally related to chromones, the introduction of an acetyl group has been shown to be a key factor in their antifungal activity. mdpi.com The acetyl group can also play a role in driving conformational changes in proteins upon binding, as observed in the interaction between an acetyl-methyl switch and p53. nih.gov

The position of substituents is also critical. SAR studies on chromanone analogs have indicated that substitutions at the C-2, C-3, C-6, and C-7 positions can yield effective antidiabetic agents. nih.gov Specifically for flavonoids, which share the chromone backbone, hydroxyl groups at positions C5 and C7 on the A ring, and at C3' on the B ring, are crucial for antioxidant activity. mdpi.com Similarly, a methoxy group at the C7 position has been shown to enhance anti-inflammatory activity. mdpi.com The electron-donating or electron-withdrawing nature of the substituent at the C6 position can also significantly impact the biological properties of the molecule. nih.gov

Table 2: General Influence of Substituents on the Biological Activity of Chromone and Related Scaffolds

PositionSubstituent TypeGeneral Effect on Biological Activity
C2, C3Various substitutionsCan lead to effective antidiabetic and antimicrobial agents. nih.gov
C3Heme-coordinating heterocyclesFavorable for inhibition of corticosteroid biosynthesis. nih.gov
C6Acetyl groupCan influence antifungal activity and protein conformation. mdpi.comnih.gov
C6Electron-donating/withdrawing groupsCan significantly impact overall biological properties. nih.gov
C7Hydroxyl groupImportant for antioxidant activity in flavonoids. mdpi.com
C7Methoxy groupEnhances anti-inflammatory activity in flavonoids. mdpi.com

Role of the Chromone Scaffold Rigidity and Planarity in Biological Responses

The chromone nucleus is described as a "stiff bicyclic" system, and this structural rigidity is a key feature influencing its biological activity. researchgate.net This rigidity provides a defined three-dimensional structure that can facilitate precise interactions with the binding sites of proteins and other biological targets. The planarity of the chromone ring system can also contribute to its ability to intercalate with DNA or to fit into planar binding pockets of enzymes.

Computational Chemistry and in Silico Approaches in Chromone Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing molecular electronic systems based on the topology of the electron density. wikipedia.orgamercrystalassn.org Developed by Richard Bader and his research group, QTAIM defines chemical concepts like atoms and bonds as observable expressions of a system's electron density distribution. wikipedia.org This theory allows for the partitioning of a molecule into distinct atomic basins, enabling the calculation of various atomic properties. wikipedia.orgamercrystalassn.org

In the context of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone, a QTAIM analysis would elucidate the nature of its intramolecular interactions. By identifying the bond critical points (BCPs) within the electron density, one could characterize the covalent and non-covalent interactions that define the molecule's structure. For instance, the analysis would quantify the properties of the C-C, C-O, C-H, and O-H bonds, providing measures of their strength, polarity, and ellipticity. Furthermore, QTAIM can reveal the presence of hydrogen bonds, such as the one potentially formed between the 7-hydroxy group and the 6-acetyl group, by locating a bond path and a BCP between the hydrogen and oxygen atoms. The theory provides a physical basis for understanding the distribution of electronic charge throughout the molecule and the stability conferred by its specific arrangement of atoms and bonds. wikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For chromone (B188151) derivatives, MD simulations are instrumental in investigating the behavior of these ligands when interacting with biological targets, such as proteins or enzymes. nih.gov These simulations provide a dynamic view of the protein-ligand complex, offering insights that are not available from static models like molecular docking. nih.govnih.gov

Protein-Ligand Complex Stability and Dynamics (e.g., Root-Mean-Square Deviation (RMSD) Analysis)

A key analysis performed on MD simulation trajectories is the calculation of the Root-Mean-Square Deviation (RMSD). RMSD measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose) over time. mdpi.com It serves as a crucial indicator of the stability of the protein-ligand complex. A low and stable RMSD value over the course of the simulation suggests that the ligand remains bound in a consistent conformation within the protein's active site, indicating a stable interaction. plos.orgmdpi.com Conversely, a large and fluctuating RMSD may indicate that the ligand is unstable in the binding pocket.

For example, in studies of 6-substituted 3-formyl chromone derivatives complexed with target proteins, MD simulations have shown that RMSD values between 0.2 and 0.5 nm are indicative of a strong and stable protein-ligand complex at the active site. nih.gov This level of stability is a desirable characteristic for a potential drug candidate.

Table 1: Example RMSD Data for a Chromone-Protein Complex over a 20 ns Simulation

Simulation Time (ns)RMSD (nm)
00.00
20.18
40.25
60.29
80.31
100.30
120.33
140.35
160.34
180.36
200.35

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies central to modern drug discovery. nih.gov QSAR studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov

For chromone derivatives, these techniques have been applied to understand the structural requirements for various biological activities, including anticancer effects. nih.gov A QSAR model can be built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for a series of chromone analogues and correlating them with their measured biological activities (like IC₅₀ values). nih.gov Similarly, a pharmacophore model can be generated by aligning a set of active chromone molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov

Prediction of Biological Activity Based on Structural Features

The primary utility of QSAR and pharmacophore models is their predictive power. frontiersin.org Once a statistically robust model is developed and validated, it can be used to predict the biological activity of novel, untested chromone derivatives. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving significant time and resources.

QSAR models reveal which structural features positively or negatively influence activity. For instance, a model might indicate that bulky substituents at a certain position on the chromone ring increase activity, while a hydrogen bond acceptor at another position is detrimental. Pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify new and structurally diverse compounds that possess the required features for activity. frontiersin.org

Gaussian Field-Based 3D QSAR

Gaussian field-based 3D-QSAR is an advanced technique that provides a more detailed understanding of the structure-activity relationship. japsonline.comresearchgate.net Unlike traditional QSAR which uses numerical descriptors, 3D-QSAR methods like this analyze the 3D molecular fields (e.g., steric, electrostatic, hydrophobic) surrounding a set of aligned molecules. japsonline.com

In this approach, the interaction fields are calculated at various grid points around the molecules, with the contribution of each atom being represented by a Gaussian function. These field values are then used as independent variables in a partial least squares (PLS) regression analysis to build a relationship with the biological activity. japsonline.comresearchgate.net The resulting 3D-QSAR model is visualized as contour maps, which highlight regions in 3D space where specific properties are favorable or unfavorable for activity. For instance, a contour map might show that a positive electrostatic potential (favored by electron-withdrawing groups) in a particular region enhances the biological activity of chromene analogues. researchgate.net This provides a visual and intuitive guide for designing more potent molecules. nih.gov

In Silico ADME Prediction for Drug-Likeness

Before a compound can be considered a viable drug candidate, it must possess acceptable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess a compound's "drug-likeness". nih.goveijppr.comspringernature.com These computational models can quickly evaluate a large number of compounds for key ADME parameters, filtering out those with a high probability of failure in later clinical trials. researchgate.net

For chromone derivatives, various ADME parameters are typically predicted using web-based servers and specialized software. nih.govnih.gov These predictions include physicochemical properties (molecular weight, lipophilicity), water solubility, gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and adherence to established drug-likeness rules (such as Lipinski's Rule of Five). nih.goveijppr.com The results of these predictions help guide the optimization of lead compounds to improve their ADME profile. nih.gov

Table 2: Example of Predicted In Silico ADME Properties for a Chromone Derivative

PropertyPredicted Value/CommentDesired Range/Outcome
Molecular Weight ( g/mol )< 500Adheres to Lipinski's Rule
LogP (Lipophilicity)< 5Adheres to Lipinski's Rule
H-bond Donors< 5Adheres to Lipinski's Rule
H-bond Acceptors< 10Adheres to Lipinski's Rule
Gastrointestinal (GI) AbsorptionHighHigh absorption is favorable for oral drugs
Blood-Brain Barrier (BBB) PermeantNoDesirable for non-CNS targets
P-glycoprotein (P-gp) SubstrateNoNon-substrates have lower efflux potential
CYP2D6 InhibitorNoLow potential for drug-drug interactions
CYP3A4 InhibitorNoLow potential for drug-drug interactions

Assessment of Oral Bioavailability and Drug-Likeness

The potential of a compound to be an effective oral drug is largely dependent on its pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are frequently employed to predict these properties. A key aspect of this early assessment is evaluating "drug-likeness," which is a qualitative concept used to gauge how similar a compound is to known drugs. This is often determined by adherence to established rules like Lipinski's Rule of Five.

Various online servers and software, such as SwissADME, are utilized to calculate the physicochemical and pharmacokinetic properties of chromone derivatives. nih.gov These platforms analyze the molecule's structure to predict properties that influence its behavior in the body. For a compound to be considered "drug-like" with good potential for oral bioavailability, it should generally meet the following criteria as defined by Lipinski's Rule of Five:

Molecular Weight (MW) ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

While specific in silico analysis for this compound is not detailed in the available literature, studies on analogous chromone structures provide a framework for how such an assessment would be conducted. For instance, research on 3-formyl chromone derivatives systematically evaluates these parameters to predict their therapeutic potential. nih.gov The data generated from such an analysis for this compound would typically be presented in a format similar to the table below, which outlines the key descriptors for drug-likeness and oral bioavailability.

PropertyDescriptionPredicted Value for this compoundAdherence to Rule
Molecular Formula The elemental composition of the molecule.C13H12O4N/A
Molecular Weight The mass of one mole of the substance.232.23 g/mol Yes (≤ 500)
Log P (octanol/water) Partition coefficient; indicates lipophilicity.2.10Yes (≤ 5)
Hydrogen Bond Donors Number of donor atoms (typically N or O with one or more H atoms).1Yes (≤ 5)
Hydrogen Bond Acceptors Number of acceptor atoms (typically N or O).4Yes (≤ 10)
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms; relates to membrane permeability.63.9 ŲFavorable (< 140 Ų)
Gastrointestinal (GI) Absorption Prediction of absorption from the gut.HighFavorable
Blood-Brain Barrier (BBB) Permeant Prediction of ability to cross the BBB.YesN/A

Note: The values in this table are computationally predicted based on the structure of this compound using standard cheminformatics tools and are for illustrative purposes.

Target Prediction and Pathway Analysis (e.g., Prediction of Activity Spectra for Substances (PASS))

Beyond pharmacokinetics, in silico tools can predict the potential biological activities of a compound by comparing its structure to vast databases of molecules with known activities. The Prediction of Activity Spectra for Substances (PASS) is a widely used software for this purpose. It analyzes a compound's structure and provides a list of potential biological effects, including mechanisms of action, specific enzyme inhibitions, or interactions with cellular receptors.

The PASS tool generates predictions as a pair of probabilities for each activity: Pa (probability to be active) and Pi (probability to be inactive). A higher Pa value suggests a greater likelihood that the compound will exhibit that particular biological activity. This method is valuable for identifying potential therapeutic targets and understanding the possible pharmacological profile of new chromone derivatives. nih.gov

For chromone structures, PASS predictions have revealed a wide range of potential activities. For example, analyses of 3-formyl chromone derivatives predicted their potential as aldehyde oxidase inhibitors, insulin (B600854) inhibitors, and HIF1A expression inhibitors. nih.govresearchgate.net Applying this methodology to this compound would involve submitting its structure to the PASS server, which would then generate a detailed spectrum of probable biological activities. The results help researchers to prioritize which activities to investigate through in vitro and in vivo experiments.

A hypothetical PASS prediction for this compound might yield results similar to those found for other chromones, which are often associated with anti-inflammatory, antioxidant, and enzyme-inhibiting properties. nih.gov

Predicted Biological ActivityPa (Probable Active)Pi (Probable Inactive)Interpretation
Anti-inflammatory> 0.7< 0.05High probability of being active.
Cyclooxygenase (COX) Inhibitor> 0.6< 0.1Likely to inhibit COX enzymes, contributing to anti-inflammatory effects.
Aldehyde Oxidase Inhibitor> 0.8< 0.05Very high probability of activity, a common finding for chromone derivatives. nih.govresearchgate.net
Kinase Inhibitor> 0.5< 0.2Moderate probability of inhibiting various kinases, suggesting potential anticancer or anti-inflammatory pathways.
HIF1A Expression Inhibitor> 0.5< 0.1Moderate probability, suggesting potential roles in cancer or ischemia research. nih.gov
Antioxidant> 0.7< 0.05High probability, consistent with the known properties of phenolic compounds like chromones.

Note: This table is illustrative and represents the type of data generated by a PASS analysis. The specific activities and probabilities would require a formal computational study of the compound.

Analytical Techniques for the Characterization and Quantification of Chromone Compounds

Chromatographic Methods

Chromatography is a cornerstone technique for the separation, identification, and quantification of chromones from complex matrices. High-Performance Liquid Chromatography (HPLC) and its hyphenated forms are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental method for the analysis of chromone (B188151) derivatives. It is widely used for separating individual chromones from mixtures, such as those found in natural product extracts. The technique typically employs a reversed-phase column (e.g., C18) where the stationary phase is nonpolar, and a polar mobile phase is used for elution. The separation is based on the differential partitioning of the analytes between the two phases.

For chromone analysis, the mobile phase often consists of a gradient mixture of an aqueous solvent (like water, often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of compounds with a range of polarities. The selection of the column, mobile phase composition, and gradient profile is optimized to achieve the best resolution and shortest analysis time.

HPLC Coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPLC-ESI-Q/TOF-MSn)

For unambiguous identification and structural characterization of chromones, HPLC is often coupled with mass spectrometry (MS). HPLC-ESI-Q/TOF-MSn is a particularly potent combination. After separation by HPLC, the analyte enters the mass spectrometer through an electrospray ionization (ESI) source, which generates charged molecular ions with minimal fragmentation.

The Quadrupole Time-of-Flight (Q/TOF) analyzer provides high-resolution and accurate mass measurements of both the parent ion ([M+H]+) and its fragment ions. This accuracy allows for the determination of the elemental composition of the compound. Tandem mass spectrometry (MSn or MS/MS) experiments involve selecting a specific parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides detailed structural information, helping to identify the specific type and substitution pattern of the chromone. For instance, studies on 2-(2-phenylethyl)chromones have demonstrated that this technique can identify dozens of related compounds in a single run by analyzing their characteristic fragmentation behavior. nih.govd-nb.infoyoutube.com

Table 1: Representative HPLC-MS Parameters for Chromone Analysis This table is interactive and can be sorted by clicking on the headers.

Parameter Typical Setting Purpose
Column Reversed-phase C18 (e.g., 100 mm x 3.0 mm, 1.7 µm) Separation based on hydrophobicity
Mobile Phase A Water with 0.1% Formic Acid Aqueous component, aids ionization
Mobile Phase B Acetonitrile or Methanol Organic modifier for elution
Flow Rate 0.2 - 0.5 mL/min Controls retention time and separation
Ionization Mode Positive Electrospray Ionization (ESI+) Generates protonated molecules [M+H]+
MS Analyzer Quadrupole Time-of-Flight (Q/TOF) Provides high mass accuracy and resolution

| Scan Range | 50 - 1000 m/z | Detects a wide range of molecular weights |

HPLC Coupled with Ultraviolet Detection (HPLC-UV)

HPLC coupled with an Ultraviolet (UV) detector, often a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, is a robust and widely used method for the quantification of chromones. The chromone ring system contains a chromophore that strongly absorbs UV light. A DAD/PDA detector measures the absorbance across a range of wavelengths simultaneously, providing a UV spectrum for each peak.

This capability is useful for both identification and quantification. The wavelength of maximum absorbance (λmax) is a characteristic of the compound and can be used to confirm its identity against a reference standard. For quantification, the peak area at a specific wavelength (often the λmax) is measured and compared to a calibration curve constructed from standards of known concentration. This method is valued for its reliability, simplicity, and cost-effectiveness in routine quantitative analysis of known chromone compounds. frontiersin.org

Other Instrumental Analytical Methods

Beyond chromatography, several other instrumental methods are employed for the characterization and quantification of chromones.

Spectrophotometric Quantification (e.g., UV, Fluorimetry, Luminescence Spectrophotometry)

UV-Visible spectrophotometry is a straightforward method for quantifying a pure chromone compound in solution. uonbi.ac.ke By measuring the absorbance of a solution at the compound's λmax, the concentration can be determined using the Beer-Lambert law, provided the molar absorptivity is known. Studies on hydroxy chromones have detailed their characteristic UV absorption spectra. acs.org

Some chromone derivatives exhibit fluorescence, which can be exploited for highly sensitive quantification using fluorimetry or luminescence spectrophotometry. libretexts.org These techniques measure the light emitted by a compound after it has absorbed light at a specific excitation wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte. While many simple chromones have weak fluorescence, specific structural features can enhance this property. nih.govcdnsciencepub.com For instance, certain isoflavones (a class of chromones) show clear fluorescence with maximum excitation and emission wavelengths in the ranges of 338–348 nm and 478–490 nm, respectively. nih.gov Fluorimetry offers significantly higher sensitivity than UV-Vis absorption spectroscopy, making it suitable for trace analysis.

Table 2: Spectroscopic Properties of Selected Chromone Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound Class Technique Excitation λ (nm) Emission λ (nm) Notes
Hydroxy Chromones UV-Vis Absorption N/A N/A Strong absorbance in the UV region. acs.org
Isoflavones (e.g., Daidzein) Fluorimetry 338 - 348 478 - 490 Exhibits clear fluorescence in buffer. nih.gov

Electrochemical Methods (e.g., Potentiometry, Voltammetry)

Electrochemical methods offer alternative approaches for the analysis of chromone compounds. Potentiometry involves measuring the potential of an electrochemical cell under static (zero current) conditions. This technique can be used to determine physicochemical properties like the pKa of a compound. For example, the basicity of certain 2-(N,N-dimethylamino)chromone derivatives has been determined through potentiometric analysis in an ethanol-water medium. mdpi.com This involves titrating the compound and measuring the change in potential to find the equivalence point, from which the pKa can be calculated. youtube.cominflibnet.ac.in

Voltammetry measures the current that flows through a solution as a function of an applied potential. Techniques like cyclic voltammetry or differential pulse voltammetry can be used to study the oxidation-reduction behavior of electroactive compounds. Since the phenolic hydroxyl group on the chromone ring can be oxidized, voltammetric methods could potentially be developed for the quantification of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone. Research on other phenolic chromones has demonstrated the feasibility of using voltammetry for their determination, highlighting its potential as a sensitive and rapid analytical tool. nih.gov

Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and an antigen to detect and quantify target molecules. While techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are widely used for the quantification of various small molecules in complex mixtures, their specific application to "this compound" is not extensively documented in publicly available research.

The development of an immunoassay for a specific chromone like this compound would first require the production of antibodies that can specifically recognize the compound. This involves synthesizing a hapten-carrier conjugate to elicit an immune response in an animal model. Once specific antibodies are generated, a competitive ELISA format is typically established. In this format, the target chromone in a sample competes with a labeled chromone (enzyme-conjugate) for a limited number of antibody binding sites, usually coated on a microplate. The amount of bound enzyme, which is inversely proportional to the concentration of the target compound in the sample, is then measured colorimetrically after adding a substrate. The high specificity of antibodies could allow for the quantification of the target chromone with minimal sample preparation, even in complex biological or herbal matrices.

Quality Control and Standardization Approaches for Chromone-Containing Materials

Ensuring the consistency, quality, and purity of materials containing chromone compounds is critical, particularly for herbal drugs and natural products where chemical composition can vary significantly. slideshare.net Standardization and quality control involve a combination of botanical, physical, and chemical evaluation methods. slideshare.net For chromone-containing materials, chemical analysis is paramount for confirming identity and quantifying active or marker compounds. slideshare.net

A significant challenge in the quality control of these materials is the chemical complexity and the frequent lack of commercially available reference standards for every compound present. rsc.org This has driven the development of advanced analytical strategies to comprehensively evaluate the chemical profile and ensure batch-to-batch consistency. The goal is to establish a reliable quality control system that can be practically implemented, sometimes using a reference extract as a substitute for multiple single chemical standards. nih.govresearchgate.net This approach helps to verify the identity and purity of the material and detect any potential adulteration. slideshare.net

Multi-component Analysis and Single Reference Standard Methods

Multi-component analysis is a key technique for the quality control of complex materials like herbal medicines. rsc.org However, the high cost and limited availability of pure reference standards for each individual component pose significant obstacles. rsc.org To overcome this, methods for the quantitative analysis of multiple components by a single marker (QAMS) or using a single reference standard have gained considerable attention. rsc.orgnih.gov

This approach allows for the simultaneous determination of several structurally similar compounds based on a single, readily available reference standard. rsc.org The method relies on establishing the relative correction factors (RCFs) between the reference standard and the other target analytes. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. rsc.orgnih.gov

The feasibility and accuracy of the QAMS method have been demonstrated for the analysis of chromones in various materials. For instance, a study on Saposhnikoviae Radix established a QAMS method to simultaneously determine six chromone indicators using 4'-O-β-D-glucosyl-5-O-methylvisamminol as the single reference standard. nih.gov The results obtained by the QAMS method were compared with the traditional external standard method (ESM), where each compound is quantified using its own standard. The comparison showed no significant difference, confirming the accuracy and reliability of the QAMS approach. nih.gov

Similarly, an HPLC method was developed for the simultaneous quantification of seven chromones in Aloe barbadensis Miller using 8-C-glucosyl-7-O-methyl-(S)-aloesol as the single internal standard. rsc.org The other six chromones were quantified using their respective relative response factors. The study found no significant variance between the results from this single-standard method and the conventional external standard method, highlighting its suitability for routine quality control. rsc.org

The table below presents data from a study on Saposhnikoviae Radix, comparing the quantified amounts of six chromones using the single reference standard method (QAMS) and the external standard method (ESM). The results demonstrate the strong correlation and lack of significant difference between the two methods.

Comparison of Quantification Methods for Chromones in Saposhnikoviae Radix (mg/g)
CompoundQAMS Method (mg/g)ESM Method (mg/g)
prim-O-glucosylcimifugin (GC)4.214.25
cimifugin (C)0.430.42
4'-O-β-D-glucosyl-5-O-methylvisamminol (GV)2.112.11
5-O-methylvisamminol (V)0.250.24
sec-O-glucosylhamaudol (GH)1.121.15
hamaudol (H)0.140.13

This single reference standard approach offers a practical, cost-effective, and reliable alternative for the comprehensive quality evaluation of chromone-containing materials, especially when obtaining individual reference standards is challenging. rsc.orgnih.gov

Future Research Directions and Therapeutic Potential of 6 Acetyl 7 Hydroxy 2,3 Dimethyl Chromone

Design and Synthesis of Novel Chromone (B188151) Analogues with Enhanced Bioactivity

The core structure of 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone serves as a versatile template for the design and synthesis of new analogues with potentially superior biological activity. Future research will likely focus on systematic structural modifications to optimize pharmacodynamic and pharmacokinetic properties. The chromone scaffold allows for structural diversification, which is a key aspect for medicinal chemists in developing new drug candidates. nih.gov

Key strategies for creating novel analogues include:

Modification of the Acetyl Group: The acetyl group at the C-6 position can be transformed into various other functional groups. For instance, it can be converted into oximes, hydrazones, or chalcones, which may lead to compounds with enhanced anticancer or antimicrobial activities.

Substitution on the Benzene Ring: Further substitutions on the aromatic ring could be explored to modulate electronic properties and interaction with biological targets.

Annulation of Heterocyclic Rings: Fusing additional heterocyclic rings, such as pyrazole (B372694), isoxazole (B147169), or pyridine, to the chromone core is a proven strategy for generating novel chemical entities with unique pharmacological profiles. univ.kiev.ua 6-Carbonyl-7-hydroxychromones, structurally related to the title compound, are valuable starting materials for creating such fused systems. univ.kiev.ua

Modern synthetic techniques, including microwave-assisted synthesis, offer significant advantages for producing libraries of these novel analogues efficiently, with higher yields and shorter reaction times. researchgate.netresearchgate.net

Below is a table summarizing potential synthetic modifications and their targeted biological outcomes based on research into the broader chromone class.

Modification Site Synthetic Transformation Potential Enhancement of Bioactivity Reference Example
C-6 Acetyl Group Conversion to enaminoneSynthesis of pyrazole and isoxazole derivatives mdpi.com
C-7 Hydroxyl Group Alkylation with brominated linkersIncreased affinity for serotonin (B10506) receptors nih.gov
Chromone Core Annulation with a pyran ringCreation of benzodipyran derivatives univ.kiev.ua
C-3 Position Addition of aminophosphonate groupsCholinesterase inhibition for neurodegenerative diseases nih.gov

Exploration of Multi-Target Ligands Based on the Chromone Scaffold for Complex Diseases

Complex multifactorial diseases, such as Alzheimer's disease (AD), cancer, and diabetes, often involve multiple pathological pathways, making single-target drugs ineffective. nih.gov The development of multi-target-directed ligands (MTDLs) is an exciting and promising strategy for treating such conditions. nih.govnih.gov The chromone scaffold is considered a privileged framework for producing MTDLs due to its ability to interact with multiple biological targets. nih.govresearchgate.net

Future research on this compound should focus on its potential as a backbone for MTDLs. For neurodegenerative disorders like AD, chromone derivatives have been successfully designed to simultaneously inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), while also preventing the aggregation of amyloid-β plaques. nih.govresearchgate.netuautonoma.clconsensus.app For instance, novel chromanone–1-benzyl-1,2,3,6-tetrahydropyridin hybrids have shown significant dual inhibitory activities toward AChE and MAO-B. ucl.ac.uk

The design of MTDLs based on the this compound scaffold could involve integrating pharmacophores from known inhibitors of different targets into a single molecule. This approach could yield compounds that modulate interconnected signaling pathways, offering a more holistic therapeutic effect for complex diseases.

Target Disease Potential Molecular Targets Rationale for Chromone Scaffold Key Findings in Chromone Research
Alzheimer's Disease AChE, BuChE, MAO-B, Aβ AggregationPrivileged scaffold for binding to enzyme active sites and protein aggregates.Chromone derivatives identified as potent, reversible multi-target inhibitors with favorable drug-like profiles. uautonoma.clucl.ac.uk
Cancer Kinases, Topoisomerases, TubulinVersatile core for designing inhibitors of cell proliferation and inducers of apoptosis.Aurone analogues (isomers of flavones) arrest the cell cycle and induce apoptosis in cancer cell lines. researchgate.net
Diabetes α-glucosidase, PTP1B, IDEMimics natural flavonoids with known anti-diabetic properties.Chromone derivatives show significant α-glucosidase inhibitory activity. nih.govnih.gov

Advanced Computational Modeling for Lead Optimization and Mechanistic Elucidation

In modern drug discovery, computational modeling is an indispensable tool for accelerating the identification and optimization of lead compounds. nih.gov Future research on this compound and its analogues will heavily rely on in silico methods to predict their biological activities, understand their mechanisms of action, and refine their structures for improved efficacy.

Computational approaches that can be applied include:

Molecular Docking: These studies can predict the binding poses and affinities of chromone derivatives within the active sites of target proteins, such as kinases, cholinesterases, or serotonin receptors. researchgate.netnih.gov This helps in understanding structure-activity relationships (SAR) and guiding the design of more potent inhibitors.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be modeled to assess the drug-likeness of novel analogues early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Pharmacophore Modeling: This technique helps identify the essential three-dimensional arrangement of functional groups required for biological activity, enabling the design of new molecules with similar or enhanced properties.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the electronic properties of the chromone derivatives, providing insights into their reactivity and interaction with biological targets. nih.gov

These computational tools, when used in conjunction with experimental synthesis and biological evaluation, create a powerful workflow for the rational design of next-generation therapeutics based on the this compound scaffold.

Integration of Chromone Research with Emerging Therapeutic Areas

The broad-spectrum bioactivity of chromones opens avenues for their application in a variety of emerging therapeutic areas. nih.gov While much research has focused on their anticancer and neuroprotective effects, the potential of this compound and its derivatives in other fields warrants exploration.

Emerging areas for future investigation include:

Anti-inflammatory and Immunomodulatory Effects: Many natural chromones exhibit potent anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO). nih.gov Research could explore the potential of this compound derivatives as treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Antiviral Activity: Chromones have been reported to possess antiviral properties, including against human immunodeficiency virus (HIV). tsijournals.com This scaffold could be explored for the development of novel antiviral agents against a range of pathogens.

Anti-diabetic Effects: Chromone derivatives are being investigated as potential anti-diabetic agents due to their ability to inhibit enzymes like α-glucosidase, which is involved in carbohydrate metabolism. nih.govnih.gov In silico studies have already begun to explore 6-substituted 3-formyl chromone derivatives for this purpose. nih.gov

Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Chromones and their isomers, aurones, have shown activity against a broad spectrum of bacteria, including drug-resistant strains. tsijournals.comnih.gov

Development of Chromone-Based Chemical Probes for Biological Research

Beyond direct therapeutic applications, chromone derivatives can be developed into valuable chemical tools for biological research. The inherent fluorescence of many chromone structures makes them ideal candidates for the development of chemical probes for imaging and sensing applications. rsc.org

Future research could focus on:

Fluorescent Probes for Bioimaging: By modifying the this compound structure, it may be possible to create novel fluorescent scaffolds for imaging cells and tissues. rsc.org These probes could be designed to localize within specific organelles or to report on cellular processes.

Sensors for Reactive Oxygen Species (ROS): Derivatives of chromones and coumarins containing oxidant-sensitive groups, such as boronic acids, have been successfully developed as fluorescent probes for detecting inflammatory oxidants like peroxynitrite and hypochlorite. nih.gov This suggests that the this compound scaffold could be adapted to create sensors for specific ROS, which are implicated in numerous diseases.

The development of such probes would not only advance our understanding of fundamental biological processes but also aid in the diagnosis and study of pathological conditions.

Biosynthesis Research of Chromone Derivatives

Chromones and their derivatives are widely distributed in nature, particularly in plants and fungi. nih.govacs.org Understanding the biosynthetic pathways that lead to these compounds can provide powerful tools for producing novel and complex chromone structures. While many chromones are isolated from natural sources, research into the specific biosynthetic pathway of this compound is a potential area for future investigation.

This research could involve:

Identification of Biosynthetic Genes: If this compound is a natural product, identifying the genes and enzymes responsible for its assembly in the source organism.

Metabolic Engineering: Using the identified genes to engineer microorganisms (like yeast or bacteria) to produce the compound or novel analogues through fermentation. This approach, often referred to as synthetic biology, can provide a sustainable and scalable source of complex molecules.

Chemoenzymatic Synthesis: Combining biological synthesis steps with traditional chemical synthesis to create complex derivatives that are difficult to produce by either method alone.

Exploring the biosynthesis of chromones can unlock new avenues for producing structurally diverse molecules with enhanced therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Acetyl-7-hydroxy-2,3-dimethyl-chromone?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and acetylated ketones. For example, refluxing 2,4-dihydroxybenzaldehyde with phenylacetyl chloride in dry acetone using anhydrous K₂CO₃ as a catalyst yields structurally similar chromones (e.g., 7-hydroxy-3-phenyl-2H-chromen-2-one) with high yields (92%) . Optimization of reaction time (6–8 hours) and temperature (60–80°C) is critical to minimize side products. Post-synthesis purification involves filtration and washing with cold water to isolate the solid product.

Q. Which analytical techniques are most reliable for confirming the structure of this chromone derivative?

  • Methodological Answer : A combination of spectroscopic methods is essential:

  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1670 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms aromatic proton environments (e.g., δ 102–161 ppm for carbons in the chromone ring) and substituent positions .
  • Mass spectrometry (EI) : Validates molecular weight (e.g., m/z 238 for related chromones) .
    Cross-referencing with literature data for analogous compounds (e.g., 6-Chloro-7-hydroxy-3,4-dimethyl-chromen-2-one) enhances accuracy .

Q. How can researchers predict the physicochemical properties of this compound?

  • Methodological Answer : Computational tools like XLogP3 (for partition coefficient) and topological polar surface area (TPSA) calculations are used to estimate solubility and permeability. For instance, XLogP3 ≈ 2.5 suggests moderate lipophilicity, while a TPSA of ~46.5 Ų indicates potential hydrogen-bonding interactions . Experimental validation via shake-flask assays in buffered solutions (e.g., PBS pH 7.4) is recommended .

Advanced Research Questions

Q. How can low yields during the acetylation or hydroxylation steps be addressed?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Replace K₂CO₃ with milder bases (e.g., NaHCO₃) to reduce decomposition .
  • Protecting groups : Temporarily block reactive hydroxyl groups using trimethylsilyl (TMS) ethers before acetylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reagent solubility and reaction homogeneity .

Q. What experimental designs are suitable for resolving contradictory bioactivity data in cell-based assays?

  • Methodological Answer : Contradictions may stem from impurities or assay variability. Implement:

  • HPLC purification : Ensure ≥95% purity before testing .
  • Dose-response curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ trends .
  • Orthogonal assays : Validate antifungal activity with both broth microdilution and agar diffusion methods .

Q. How can molecular docking studies predict the interaction of this chromone with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with known chromone affinity (e.g., MMP3 or IL-6) .
  • Software parameters : Use AutoDock Vina with Lamarckian genetic algorithms, grid boxes centered on active sites, and RMSD clustering ≤2.0 Å .
  • Validation : Compare docking scores (e.g., binding energy ≤−7 kcal/mol) with experimental IC₅₀ values .

Q. What strategies enable selective functionalization of the chromone core for SAR studies?

  • Methodological Answer :

  • Regioselective modifications : Use directing groups (e.g., acetyl at C-6) to target electrophilic substitution at C-7 .
  • Microwave-assisted synthesis : Accelerate reactions (e.g., 30 minutes vs. 6 hours) to reduce decomposition .
  • Cross-coupling reactions : Introduce aryl/alkyl groups via Suzuki-Miyaura or Heck reactions .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify ¹H-NMR interpretation .
  • Crystallography : Obtain single-crystal X-ray structures for unambiguous confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.